Bienvenue dans la boutique en ligne BenchChem!

3-Nitropropionic acid

Neurotoxicity Dopaminergic neurons SDH inhibition

Select 3-Nitropropionic Acid (3-NPA) for its irreversible suicide inactivation of succinate dehydrogenase (SDH)—forming a covalent adduct at Arg297 that ensures sustained enzyme inhibition through washout steps, unlike reversible malonate. 3-NPA is the validated tool for Huntington's disease modeling (10–20 mg/kg/day i.p., reproducible striatal lesions) and uniquely impairs both dopaminergic (EC50=0.21 mM) and GABAergic neurons; malonate spares GABA neurons even at 50 mM. 3-NPA induces a ~2-fold lactate increase at 0.5 mM; malonate shows no effect at 100× higher concentrations. Request a quote for high-purity 3-NPA today.

Molecular Formula C3H5NO4
Molecular Weight 119.08 g/mol
CAS No. 504-88-1
Cat. No. B157688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropropionic acid
CAS504-88-1
Synonyms3-nitropropanoic acid
3-nitropropionate
3-nitropropionic acid
3-NP acid
beta-nitropropionic acid
propionate 3-nitronate
Molecular FormulaC3H5NO4
Molecular Weight119.08 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])C(=O)O
InChIInChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)
InChIKeyWBLZUCOIBUDNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility17.9 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Very soluble in water, ethanol, diethyl ether;  soluble in warm chloroform;  insoluble in ligroin

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropropionic Acid (CAS 504-88-1): Irreversible Complex II Inhibitor for Mitochondrial Dysfunction Research


3-Nitropropionic acid (3-NPA; CAS 504-88-1) is a low-molecular-weight (119.08 Da) aliphatic nitro compound that functions as an irreversible, suicide inactivator of mitochondrial respiratory Complex II (succinate dehydrogenase; SDH). Upon oxidation by Complex II, 3-NPA forms a covalent adduct with Arg297 in the enzyme's active site, permanently disabling SDH activity [1]. This irreversible inhibition mechanism distinguishes 3-NPA from reversible SDH inhibitors and enables its widespread use as a tool compound for modeling mitochondrial dysfunction, Huntington's disease pathology, and oxidative stress in vitro and in vivo .

Why 3-Nitropropionic Acid Cannot Be Replaced by Malonate or Other SDH Inhibitors


Generic substitution of 3-nitropropionic acid with other succinate dehydrogenase inhibitors such as malonate is not scientifically justifiable due to fundamentally distinct inhibition mechanisms and divergent cellular consequences. 3-NPA acts as a suicide inactivator, forming a covalent adduct that permanently disables the enzyme [1], whereas malonate is a reversible competitive inhibitor [2]. This mechanistic difference translates into quantifiable disparities in metabolic stress induction, neuronal population vulnerability, and experimental reproducibility. Direct comparative studies demonstrate that 3-NPA and malonate exhibit markedly different EC50 values, differential effects on distinct neuronal subtypes, and distinct metabolic signatures—including lactate accumulation profiles—that preclude interchangeable use in experimental protocols [3].

3-Nitropropionic Acid: Quantified Comparative Performance Data Against Malonate


3-NPA vs Malonate: 200-Fold Higher Potency in Dopamine Neuron Toxicity (EC50 Comparison)

In a direct head-to-head comparison using 12-day-old rat mesencephalic cultures treated for 24 hours, 3-nitropropionic acid exhibited an EC50 of 0.21 mM for dopamine uptake loss, whereas the reversible SDH inhibitor malonate required a 200-fold higher concentration (EC50 = 42 mM) to produce comparable effects [1].

Neurotoxicity Dopaminergic neurons SDH inhibition

3-NPA vs Malonate: Differential Vulnerability of GABA Neurons

In the same direct comparative study, 3-NPA treatment caused dose-dependent loss of GABA neuron uptake that was comparable to its effects on DA neurons, whereas malonate exposure did not produce any significant loss of GABA uptake even at concentrations up to 50 mM [1]. This indicates that 3-NPA affects both DA and GABA populations, while malonate selectively spares GABA neurons.

GABAergic neurons Selective neurotoxicity SDH inhibition

3-NPA vs Malonate: Differential Metabolic Stress Induction (Lactate Accumulation)

In a direct comparison measuring the degree of metabolic stress imposed by each compound, treatment with 0.5 mM 3-NPA for 3 hours increased lactate formation nearly 2-fold compared to basal levels, whereas 50 mM malonate treatment did not significantly elevate lactate above basal [1]. This demonstrates that even at concentrations normalized for SDH inhibition potency, 3-NPA induces a more pronounced shift to glycolytic metabolism.

Metabolic stress Lactate production Mitochondrial dysfunction

3-NPA vs Malonate: Differential SDH Inhibition Kinetics and Extent

Direct measurement of SDH enzymatic activity in mesencephalic cultures revealed that 3-NPA treatment for 3 hours decreased SDH activity by 48% at 0.25 mM and 58% at 0.5 mM [1]. In contrast, the study characterizes 3-NPA as an irreversible inhibitor and malonate as a reversible inhibitor of SDH [1], establishing fundamentally different inhibition kinetics with distinct implications for washout and recovery experiments.

Enzyme inhibition SDH activity Irreversible vs reversible

3-NPA vs Nitroethane: Comparable Methane Inhibition with Distinct Chemical Class Implications

In a cross-study comparable analysis of in vitro ruminal fermentation, both 3-nitropropionic acid (3NPA) and nitroethane (NE) inhibited methane production by >97% compared to non-treated controls after 22-hour incubation [1]. While both nitrocompounds achieve potent methane suppression, 3-NPA's unique structural feature as a carboxylic acid confers distinct solubility (very soluble in water and ethanol ) and derivatization potential compared to the simpler nitroalkane nitroethane.

Ruminal fermentation Methane inhibition Nitrocompounds

3-NPA: Defined In Vivo Dosing Regimen for Huntington's Disease Modeling

As a class-level inference among mitochondrial Complex II inhibitors, 3-NPA is uniquely established as a validated tool for recapitulating Huntington's disease-like pathology in rodents and primates , with standardized dosing protocols available. A validated acute regimen uses 20 mg/kg/day intraperitoneal injection for 5 days in rats [1], while a chronic low-dose regimen employs 10 mg/kg/day for 3–6 weeks to produce sustained metabolic alterations [2]. Unlike malonate, which lacks such established in vivo disease modeling applications, 3-NPA's reproducible protocols enable cross-study comparisons and reduce experimental variability.

Huntington's disease Animal model Striatal neurodegeneration

Optimal Research Applications for 3-Nitropropionic Acid Based on Comparative Evidence


Huntington's Disease Modeling in Rodents and Primates

3-NPA is the validated tool compound of choice for inducing Huntington's disease-like pathology in vivo, with established acute (20 mg/kg/day i.p. × 5 days) and chronic (10 mg/kg/day × 3–6 weeks) dosing regimens in rats that recapitulate striatal neurodegeneration, motor deficits, and cognitive impairment [1][2]. Unlike malonate, which lacks standardized in vivo HD modeling applications, 3-NPA's blood-brain barrier permeability and selective striatal vulnerability enable systemic administration with reproducible lesion patterns .

Studies Requiring Sustained Irreversible Complex II Inhibition After Washout

For experiments involving compound washout steps or medium changes—such as recovery studies, inhibitor pulse-chase protocols, or long-term culture experiments—3-NPA's irreversible covalent inhibition mechanism (adduct formation with SDH Arg297) ensures sustained enzyme inactivation [1]. This contrasts with reversible inhibitors like malonate, whose effects diminish upon washout. The quantified SDH inhibition (48–58% reduction at 0.25–0.5 mM, 3 hr) provides a defined benchmark for experimental design [2].

Dual Dopaminergic and GABAergic Neuron Vulnerability Studies

3-NPA should be selected over malonate for investigations requiring concurrent impairment of both dopaminergic and GABAergic neuronal populations. Direct comparative evidence demonstrates that 3-NPA causes dose-dependent loss of both DA (EC50 = 0.21 mM) and GABA neurons, whereas malonate spares GABA neurons even at 50 mM [1]. This differential selectivity is critical for studies of basal ganglia circuitry or conditions where both neurotransmitter systems are implicated.

Metabolic Stress Experiments Requiring Robust Lactate Elevation

For studies where lactate accumulation serves as a primary readout of glycolytic shift or metabolic stress, 3-NPA provides a validated tool that induces a nearly 2-fold increase in lactate formation at 0.5 mM after 3 hours [1]. Malonate fails to significantly elevate lactate even at 100-fold higher concentrations (50 mM) [1], making 3-NPA the preferred selection for metabolic reprogramming investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitropropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.